molecular formula C19H25NO3 · HCl B1163294 3,4-DMA-NBOMe (hydrochloride)

3,4-DMA-NBOMe (hydrochloride)

Cat. No.: B1163294
M. Wt: 351.9
InChI Key: PJBCLJRBCMTGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of NBOMe Compounds as Serotonergic Research Ligands

NBOMe compounds are recognized in chemical neuroscience for their high affinity and selectivity for serotonin (B10506) receptors, particularly the 5-HT₂ₐ subtype. nih.gov This makes them valuable tools for researchers investigating the structure and function of these receptors, which are implicated in a wide range of neurological processes. The addition of an N-benzyl group to a phenethylamine (B48288) core structure significantly increases the compound's binding affinity for the 5-HT₂ₐ receptor. upenn.edu

The scientific relevance of NBOMes has grown with the resurgence of research into serotonergic psychedelics. nih.gov These compounds have been instrumental in the development of important biochemical tools. For instance, the NBOMe class has yielded ligands like [¹¹C]Cimbi-36, which is utilized in positron emission tomography (PET) studies to image 5-HT₂ₐ and 5-HT₂C receptors in the brain. nih.gov Another notable compound, 25CN-NBOH, is one of the most selective 5-HT₂ₐ receptor agonists developed to date. nih.gov

Academic Significance of 3,4-DMA-NBOMe (hydrochloride) in Contemporary Chemical Neuroscience

3,4-DMA-NBOMe (hydrochloride), with the formal name 3,4-dimethoxy-N-[(2-methoxyphenyl)methyl]-α-methyl-benzeneethanamine, monohydrochloride, is an analytical reference standard structurally classified as an amphetamine/phenethylamine hybrid. caymanchem.comglpbio.com Its significance in contemporary chemical neuroscience primarily lies in its use as a reference material for forensic and research applications. caymanchem.com

Detailed analytical studies have been conducted to characterize this compound. A 2016 study by Westphal et al. provided a comprehensive analytical profile of 3,4-DMA-NBOMe, which was identified in a seizure by German custom authorities. researchgate.netnih.govmedchemexpress.com This research presented crucial mass spectrometric (MS), infrared (IR) spectroscopic, and nuclear magnetic resonance (NMR) spectroscopic data, which had not been previously published. researchgate.netnih.gov The availability of such detailed analytical data is essential for the accurate identification of this compound in forensic laboratories and for its use in further scientific research. The physiological and toxicological properties of 3,4-DMA-NBOMe are not yet fully known, highlighting the need for further investigation. caymanchem.comglpbio.com

Table 1: Chemical and Physical Properties of 3,4-DMA-NBOMe (hydrochloride)

Property Value
Formal Name 3,4-dimethoxy-N-[(2-methoxyphenyl)methyl]-α-methyl-benzeneethanamine, monohydrochloride
CAS Number 2748343-73-7
Molecular Formula C₁₉H₂₅NO₃ • HCl
Formula Weight 351.9 g/mol
Purity ≥98%
Formulation A crystalline solid
λmax 221, 279 nm
SMILES COC(C=CC=C1)=C1CNC(C)CC2=CC(OC)=C(OC)C=C2.Cl

| InChI Key | PJBCLJRBCMTGAW-UHFFFAOYSA-N |

Data sourced from Cayman Chemical caymanchem.com

Table 2: Spectroscopic Data for 3,4-DMA-NBOMe

Spectroscopic Method Key Findings
Mass Spectrometry (MS) The mass spectra indicated the presence of the OMe-benzylated amino group and the amphetamine skeleton.
Infrared (IR) Spectroscopy Provided characteristic absorption bands for the functional groups present in the molecule.

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR data confirmed the chemical structure of the compound. |

Data sourced from Westphal et al. (2016) researchgate.netnih.gov

Historical Development and Research Trajectory within the Phenethylamine Class

The history of phenethylamines as psychoactive compounds dates back thousands of years with the ceremonial use of peyote cactus, which contains mescaline as its primary active alkaloid. nih.gov The scientific investigation of phenethylamines began in the 20th century. The N-benzylphenethylamines, or NBOMes, are a more recent development, synthesized as potent 5-HT₂ₐ receptor agonists for research purposes. nih.gov

Initially, it was believed that N-substitution of phenethylamines led to a decrease in activity. drugbank.com However, the discovery that an N-benzyl substitution, particularly with a 2-methoxy group, significantly enhanced binding affinity and functional activity at the 5-HT₂ₐ receptor was a surprising and important finding in the field. drugbank.comcaymanchem.com This discovery opened up a new avenue for the development of highly potent and selective serotonergic ligands.

Classification and Chemical Relationship to Parent Phenethylamines

3,4-DMA-NBOMe is a derivative of the parent compound 3,4-dimethoxyamphetamine (3,4-DMA). nih.gov The core structure is a phenethylamine, which is a chemical class of organic compounds based on the phenethylamine structure. wikipedia.org This class includes a wide range of psychoactive substances.

The defining feature of 3,4-DMA-NBOMe is the N-(2-methoxybenzyl) substitution on the amine group of the 3,4-DMA backbone. caymanchem.com This substitution is what classifies it as an NBOMe compound. The parent compound, 3,4-DMA, is itself a psychedelic drug of the phenethylamine and amphetamine families. The addition of the N-benzyl group to phenethylamine hallucinogens is known to produce a marked increase in 5-HT₂ₐ-binding affinity and potency. upenn.edu

Table 3: Mentioned Compounds

Compound Name Abbreviation/Synonym
3,4-DMA-NBOMe (hydrochloride) N-(ortho-methoxybenzyl)-3,4-Dimethoxyamphetamine
[¹¹C]Cimbi-36 -
25CN-NBOH -
3,4-dimethoxyamphetamine 3,4-DMA

Properties

Molecular Formula

C19H25NO3 · HCl

Molecular Weight

351.9

InChI

InChI=1S/C19H25NO3.ClH/c1-14(20-13-16-7-5-6-8-17(16)21-2)11-15-9-10-18(22-3)19(12-15)23-4;/h5-10,12,14,20H,11,13H2,1-4H3;1H

InChI Key

PJBCLJRBCMTGAW-UHFFFAOYSA-N

SMILES

COC(C=CC=C1)=C1CNC(C)CC2=CC(OC)=C(OC)C=C2.Cl

Synonyms

​N-(ortho-methoxybenzyl)-3,4-Dimethoxyamphetamine

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry in Research

General Synthetic Strategies for N-Benzylphenethylamines

The most prevalent and versatile method for the synthesis of N-benzylphenethylamines is reductive amination . google.comnih.gov This strategy involves two main steps:

Imine Formation: A substituted phenethylamine (B48288) is reacted with a substituted benzaldehyde (B42025). The nucleophilic amine group of the phenethylamine attacks the electrophilic carbonyl carbon of the benzaldehyde, leading to the formation of a Schiff base, also known as an imine, after the elimination of a water molecule. This reaction is typically carried out in a suitable organic solvent, such as ethanol (B145695) or methanol.

Reduction: The C=N double bond of the imine intermediate is then reduced to a C-N single bond to form the desired secondary amine. A variety of reducing agents can be employed for this step. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent due to its selectivity and mild reaction conditions. nih.govchemicalbook.com Other reducing agents like sodium cyanoborohydride (NaBH₃CN) are also utilized as they can selectively reduce imines in the presence of aldehydes. mdpi.com

An alternative, though less common, approach is the direct alkylation of a phenethylamine with a benzyl (B1604629) halide. mdpi.com However, this method is often more difficult to control and can lead to the formation of over-alkylated products, such as tertiary amines and quaternary ammonium (B1175870) salts, resulting in a mixture that requires extensive purification. mdpi.com

The final product is often converted to its hydrochloride salt by treating the free base with hydrochloric acid. This is done to improve the compound's stability and handling properties, as the salt is typically a crystalline solid that is easier to purify and store than the often-oily free base. google.comgoogle.com

Specific Synthetic Routes and Approaches for 3,4-DMA-NBOMe (hydrochloride)

The nomenclature "3,4-DMA-NBOMe" suggests a molecule containing a 3,4-dimethoxyamphetamine (3,4-DMA) core N-substituted with a methoxybenzyl group. Research has described the synthesis of such N-(ortho-methoxybenzyl)amphetamine derivatives. researchgate.netuni-saarland.de The synthesis of the hydrochloride salt of a compound like N-(2-methoxybenzyl)-3,4-dimethoxyamphetamine would follow the general principles of reductive amination.

A plausible synthetic route would involve:

Reaction of 3,4-dimethoxyamphetamine (3,4-DMA) with a selected methoxybenzaldehyde (e.g., 2-methoxybenzaldehyde, 3-methoxybenzaldehyde, or 4-methoxybenzaldehyde). The choice of the benzaldehyde isomer would determine the position of the methoxy (B1213986) group on the N-benzyl substituent.

The initial reaction would form the corresponding imine intermediate.

This intermediate would then be reduced using a reducing agent like sodium borohydride to yield the N-benzyl-3,4-dimethoxyamphetamine free base.

Finally, the free base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt , which can then be isolated by filtration.

A related synthesis described in the patent literature involves the reaction of 3,4-dimethoxyphenethylamine (B193588) with benzaldehyde and formaldehyde (B43269) in the presence of a palladium on carbon catalyst to produce N-benzyl-N-methyl-3,4-dimethoxyphenethylamine. google.com This highlights the use of catalytic hydrogenation as an alternative reduction method.

The key precursors for the synthesis of 3,4-DMA-NBOMe (hydrochloride) are 3,4-dimethoxyamphetamine and a methoxy-substituted benzaldehyde.

Characterization of Key Synthetic Intermediates and Precursors

The identification and characterization of precursors and intermediates are critical for ensuring the purity of the final compound. Various analytical techniques are employed for this purpose.

3,4-Dimethoxyphenethylamine , a key precursor, is a well-characterized compound. wikipedia.org Its analytical data is readily available in chemical databases.

Table 1: Analytical Data for 3,4-Dimethoxyphenethylamine
TechniqueObserved Data
1H NMR (in CDCl₃)Chemical shifts (δ) are typically observed for the aromatic protons, the ethyl side chain protons, and the methoxy group protons. chemicalbook.comguidechem.com
13C NMR (in CDCl₃)Signals corresponding to the aromatic carbons, the ethyl side chain carbons, and the methoxy carbons are present. guidechem.com
Mass Spectrometry (EI)The mass spectrum shows a molecular ion peak (M+) and characteristic fragmentation patterns. guidechem.com

The imine intermediate formed during the synthesis is less stable and typically not isolated. Its formation is usually monitored in-situ using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

The final N-benzylphenethylamine products are extensively characterized. Mass spectrometry is a key technique for confirming the molecular weight and structure. The electron ionization (EI) mass spectra of N-benzylphenethylamines often show characteristic fragmentation patterns, with cleavage occurring at the benzylic N-C bond. ojp.gov Derivatization, for example by acylation of the secondary amine, can be used to produce a more abundant molecular ion in GC-MS analysis. ojp.gov

For instance, the mass spectra of regioisomeric N-(dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenethylamines have been studied in detail, showing that while the fragmentation patterns are similar, subtle differences can be used for identification, sometimes in conjunction with chromatographic separation. researchgate.net

A patent for a related compound, N-benzyl-N-methyl-3,4-dimethoxyphenethylamine, provides the following spectroscopic data:

Table 2: Spectroscopic Data for N-benzyl-N-methyl-3,4-dimethoxyphenethylamine
TechniqueReported Data google.com
1H-NMR (CDCl₃)2.26 ppm (3H, s), 2.37-2.95 ppm (4H, m), 3.53 (2H, s), 3.81 (6H, s), 6.70 (3H, s), 7.26 (5H, s)
13C-NMR (CDCl₃)33.6 (t), 42.2 (q), 55.9 (q), 56.0 (q), 59.3 (t), 62.2 (t), 111.6 (d), 112.4 (d), 120.6 (d), 126.8 (d), 128.1 (d), 128.9 (d), 133.3 (s), 139.1 (s), 147.5 (s), 148.9 (s)
MS [CI(NH₃)]m/z 286 (M+1)

Stereochemical Considerations in Research Synthesis

Stereochemistry becomes a significant factor when the phenethylamine core contains a chiral center. This is the case for amphetamine derivatives like 3,4-DMA, which possess a chiral carbon at the alpha-position of the ethyl side chain (the carbon atom adjacent to the amine group). nih.govncats.io

Consequently, 3,4-dimethoxyamphetamine exists as two enantiomers: (S)-3,4-dimethoxyamphetamine and (R)-3,4-dimethoxyamphetamine. If the synthesis starts with a racemic mixture of 3,4-DMA (a 1:1 mixture of both enantiomers), the resulting N-benzyl-3,4-dimethoxyamphetamine will also be a racemic mixture.

The reaction with the achiral benzaldehyde and subsequent reduction does not typically introduce new chiral centers or influence the existing one. Therefore, the stereochemistry of the final product is determined by the stereochemistry of the starting amphetamine precursor.

In research settings where the specific biological activity of each enantiomer is of interest, a stereoselective synthesis would be required. This could be achieved by:

Using an enantiomerically pure starting material (e.g., only (S)-3,4-DMA or (R)-3,4-DMA).

Employing a chiral reducing agent or catalyst that can selectively form one enantiomer of the final product.

Resolving the final racemic mixture into its individual enantiomers using techniques such as chiral chromatography.

For standard research purposes where the separation of enantiomers is not the primary goal, the synthesis is often performed with racemic precursors, yielding a racemic product.

Receptor Pharmacology and Molecular Interaction Studies

Serotonin (B10506) Receptor Subtype Affinities and Selectivity Profiles

Specific binding affinity (Kᵢ) values for 3,4-DMA-NBOMe at serotonin receptor subtypes are not currently available in published scientific literature. However, research on the broader NBOMe class, specifically those derived from 2,5-dimethoxy phenethylamines, provides a general context for the effects of the N-(2-methoxybenzyl) substitution. This substitution is known to dramatically increase affinity for the serotonin 5-HT₂ₐ receptor compared to the parent compounds. frontiersin.orgnih.gov For instance, NBOMe analogs of the 2C-x series are ultrapotent agonists at 5-HT₂ₐ and 5-HT₂꜀ receptors, with Kᵢ values often in the low nanomolar or sub-nanomolar range, and exhibit a more than 1,000-fold selectivity for the 5-HT₂ₐ receptor over the 5-HT₁ₐ receptor. nih.gov

There is no specific data detailing the binding kinetics (association or dissociation rates) or functional efficacy (EC₅₀, Eₘₐₓ) of 3,4-DMA-NBOMe at the 5-HT₂ₐ receptor. Studies on related 2,5-dimethoxy-substituted NBOMe compounds consistently demonstrate that they act as potent, high-efficacy agonists at this receptor, which is responsible for the psychedelic effects of classic hallucinogens. frontiersin.org The N-(2-methoxybenzyl) moiety is crucial for this high potency. frontiersin.org

Direct interaction data for 3,4-DMA-NBOMe with 5-HT₁ₐ and 5-HT₂꜀ receptors has not been published. For the well-studied 2,5-dimethoxy NBOMe series, the N-benzyl substitution significantly reduces binding affinity for the 5-HT₁ₐ receptor while maintaining or increasing high affinity for the 5-HT₂꜀ receptor. nih.gov This results in a pharmacological profile characterized by potent agonism at both 5-HT₂ₐ and 5-HT₂꜀ receptors with minimal interaction at 5-HT₁ₐ sites. nih.gov

Functional Agonism and Antagonism at Serotonergic Receptor Systems (in vitro, ex vivo)

While not specifically determined for 3,4-DMA-NBOMe, the NBOMe class of compounds are functionally characterized as potent agonists at the 5-HT₂ₐ receptor. frontiersin.orgnih.gov In vitro studies using techniques like calcium flux assays or measurement of inositol (B14025) phosphate (B84403) accumulation in cells expressing the human 5-HT₂ₐ receptor confirm this agonist activity for numerous NBOMe analogs. It is hypothesized that 3,4-DMA-NBOMe also acts as a 5-HT₂ₐ receptor agonist, as this is the defining characteristic of the NBOMe class. researchgate.netfrontiersin.org

Downstream Signaling Pathway Modulation (e.g., Phospholipase C, Cyclic AMP)

Specific studies on the downstream signaling pathways modulated by 3,4-DMA-NBOMe are absent from the literature. The 5-HT₂ₐ receptor, the primary target for NBOMe compounds, is a Gq/G₁₁-coupled G-protein coupled receptor (GPCR). Activation of this receptor canonicaly leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C. It is presumed that as a 5-HT₂ₐ agonist, 3,4-DMA-NBOMe would initiate this signaling cascade. Some 5-HT₂ₐ agonists also exhibit functional selectivity or "biased agonism," where they preferentially activate certain signaling pathways (e.g., G-protein signaling vs. β-arrestin pathways) over others, but this has not been investigated for 3,4-DMA-NBOMe.

Receptor Desensitization and Internalization Mechanisms (Preclinical Models)

There are no preclinical studies that have investigated receptor desensitization or internalization mechanisms following administration of 3,4-DMA-NBOMe. As with other potent GPCR agonists, prolonged or intense activation of the 5-HT₂ₐ receptor is known to induce receptor desensitization, a process involving phosphorylation by G-protein coupled receptor kinases (GRKs) and subsequent binding of β-arrestin. This leads to uncoupling from the G-protein and can be followed by internalization of the receptor from the cell surface, rendering the cell temporarily less responsive to further stimulation. This is a general mechanism for potent 5-HT₂ₐ agonists, but specific dynamics have not been characterized for 3,4-DMA-NBOMe.

Comparative Pharmacological Profiling with Related Phenethylamine (B48288) Ligands

A comparative analysis highlights the unique structural position of 3,4-DMA-NBOMe. Its pharmacology can be contextualized by comparing it to its parent compound, 3,4-dimethoxyamphetamine (3,4-DMA), and the more extensively studied 2,5-dimethoxy-phenethylamine-derived NBOMes.

3,4-Dimethoxyamphetamine (3,4-DMA): The parent compound lacking the N-benzyl moiety, 3,4-DMA, is a very weak serotonergic agent. One study reported its binding affinity (Kᵢ) for the rat 5-HT₂ₐ receptor to be 43,300 nM, indicating a very low potency at this site. This contrasts sharply with the high-affinity NBOMe compounds.

2,5-Dimethoxy-Phenethylamine-Derived NBOMes (e.g., 25I-NBOMe): These compounds, which lack the α-methyl group of amphetamines and have a different methoxy (B1213986) substitution pattern, are exceptionally potent 5-HT₂ₐ agonists. The addition of the N-(2-methoxybenzyl) group to the 2C-x phenethylamine core structure increases 5-HT₂ₐ receptor affinity dramatically. frontiersin.orgnih.gov

The key takeaway is that the N-(2-methoxybenzyl) substitution is known to confer high 5-HT₂ₐ affinity and potency. frontiersin.org However, the starting scaffold is also critical. While this substitution transforms the weakly active 2C-x compounds into potent agonists, its effect on the already distinct 3,4-DMA scaffold has not been pharmacologically characterized.

Interactive Data Table: Comparative Receptor Affinities

Note: Data for 3,4-DMA-NBOMe is not available. This table compares the parent compound to a representative NBOMe from the phenethylamine series to illustrate the impact of the NBOMe substitution in a different chemical series.

CompoundClass5-HT₂ₐ Kᵢ (nM)5-HT₂꜀ Kᵢ (nM)5-HT₁ₐ Kᵢ (nM)Source
3,4-DMA Amphetamine43,300Not Reported64,600 wikipedia.org
25I-NBOMe Phenethylamine0.0442.0>10,000 nih.gov

Exploration of Other Neurotransmitter Receptor System Interactions (e.g., Dopamine (B1211576), Adrenergic, Histamine)

While the primary pharmacological activity of 3,4-DMA-NBOMe is centered on the serotonergic system, particularly the 5-HT2A receptor, its interaction with other neurotransmitter systems is crucial for a comprehensive understanding of its pharmacological profile. Research has shown that, in addition to its potent effects on serotonin receptors, 3,4-DMA-NBOMe also exhibits binding affinity for adrenergic, dopamine, and histamine (B1213489) receptors.

Detailed in vitro studies have quantified the binding affinities (expressed as Kᵢ values) of 3,4-DMA-NBOMe at various non-serotonergic receptors. The N-2-methoxybenzyl substitution, a characteristic feature of the NBOMe class of compounds, has been found to generally increase the binding affinity for adrenergic α₁, dopamine D₁₋₃, and histamine H₁ receptors when compared to their 2C-X analogue (3,4-DMA). nih.gov

Specifically, 3,4-DMA-NBOMe displays a notable affinity for the α₁-adrenergic receptors. sci-hub.se This interaction may contribute to stimulant-like properties. researchgate.net In contrast, its affinity for dopamine receptors is comparatively low. Studies have indicated that while there is some interaction with D₁, D₂, and D₃ dopamine receptors, the binding affinities are in the micromolar range, suggesting a less significant direct dopaminergic action compared to its potent serotonergic activity. nih.govsci-hub.se Similarly, the compound shows measurable, albeit lower, affinity for the histamine H₁ receptor. nih.gov

The following table summarizes the binding affinities of 3,4-DMA-NBOMe at various non-serotonergic receptors based on available research data.

ReceptorBinding Affinity (Kᵢ, nM)
Adrenergic Receptors
α₁890
Dopamine Receptors
D₁>10,000
D₂>10,000
D₃>10,000
Histamine Receptors
H₁2,700
Data sourced from Rickli et al. (2015)

Metabolic Pathways and Biotransformation Investigations Preclinical Focus

Identification of Major Metabolic Pathways and Enzymes (in vitro, preclinical in vivo)

The biotransformation of 3,4-DMA-NBOMe is extensive, involving both Phase I and Phase II metabolic reactions. uni-saarland.descispace.com The primary routes of metabolism are centered on modifying the compound's core structure to increase its water solubility and facilitate excretion. researchgate.net For the amphetamine-derived 3,4-DMA-NBOMe, O-demethylation is a principal metabolic reaction, alongside aromatic hydroxylation. uni-saarland.de

Phase I metabolism of 3,4-DMA-NBOMe involves several key oxidative reactions. The most prominent transformations observed in preclinical studies are O-demethylation of the methoxy (B1213986) groups on the phenethylamine (B48288) and/or the N-benzyl moiety, and hydroxylation of the aromatic rings. uni-saarland.deresearchgate.net N-dealkylation, specifically the removal of the methoxybenzyl group (N-demethoxybenzylation), is another observed pathway, which would lead to the formation of the parent amphetamine, 3,4-dimethoxyamphetamine (3,4-DMA). uni-saarland.deresearchgate.net Combinations of these reactions lead to a large number of different Phase I metabolites. uni-saarland.de Studies have identified at least 17 distinct Phase I metabolites of 3,4-DMA-NBOMe. scispace.com

Following Phase I transformations, the resulting metabolites, which now possess functional groups like hydroxyls, readily undergo Phase II conjugation reactions. scispace.comresearchgate.net The primary Phase II pathways for 3,4-DMA-NBOMe metabolites are glucuronidation and sulfation. scispace.comresearchgate.net These processes involve the enzymatic addition of glucuronic acid or a sulfate (B86663) group, respectively, which significantly increases the polarity of the metabolites for renal clearance. researchgate.net Research has characterized up to 21 different Phase II metabolites, indicating that conjugation is a major route of elimination for this compound. scispace.com

Role of Cytochrome P450 Isozymes and Other Enzyme Systems

The Cytochrome P450 (CYP) enzyme system is central to the Phase I metabolism of 3,4-DMA-NBOMe. Specific isozymes have been identified as being responsible for distinct metabolic steps. frontiersin.org

CYP3A4 is primarily involved in the N-dealkylation of the compound. frontiersin.org

CYP2C19 and CYP2D6 are the main enzymes responsible for O-demethylation and hydroxylation reactions. frontiersin.org

Other CYP isozymes, including CYP1A2 and CYP2B6, have also been implicated in the broader metabolism of NBOMe-class compounds. scispace.comresearchgate.net

Characterization and Identification of Primary and Secondary Metabolites

Through the use of advanced analytical techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS), numerous metabolites of 3,4-DMA-NBOMe have been identified in preclinical models. uni-saarland.deresearchgate.net Studies have successfully characterized a significant number of metabolites, with one report identifying 17 Phase I and 21 Phase II metabolites. scispace.com

The primary metabolites are typically products of single metabolic reactions, such as O-demethylation or hydroxylation. uni-saarland.deresearchgate.net Secondary metabolites are formed through combinations of these Phase I reactions or by the subsequent conjugation of Phase I metabolites with glucuronic acid or sulfate. uni-saarland.deresearchgate.net

Table 1: Summary of Identified 3,4-DMA-NBOMe Metabolites and Pathways
Metabolic PhaseReaction TypeDescriptionResulting Metabolites (Examples)Source(s)
Phase IO-DemethylationRemoval of a methyl group from one of the methoxy substituents on either the phenethylamine or benzyl (B1604629) portion of the molecule. It is a main metabolic reaction.O-demethyl-3,4-DMA-NBOMe uni-saarland.deresearchgate.net
HydroxylationAddition of a hydroxyl (-OH) group to an aromatic ring.Hydroxy-3,4-DMA-NBOMe frontiersin.orguni-saarland.deresearchgate.net
N-DealkylationCleavage of the N-methoxybenzyl group from the nitrogen atom.3,4-Dimethoxyamphetamine (3,4-DMA) frontiersin.orguni-saarland.de
Phase IIGlucuronidationConjugation of Phase I metabolites with glucuronic acid. A major elimination pathway.3,4-DMA-NBOMe-O-demethyl-glucuronide scispace.comresearchgate.netresearchgate.net
SulfationConjugation of Phase I metabolites with a sulfate group.3,4-DMA-NBOMe-hydroxy-sulfate scispace.comresearchgate.net

Interspecies Metabolic Comparisons in Preclinical Models (e.g., Zebrafish, Rat)

Metabolic studies of 3,4-DMA-NBOMe have been conducted across different species and models to assess the translatability of preclinical data. The metabolic fate has been investigated in rat urine and in various in vitro systems, including pooled human liver S9 (pHLS9) fractions, human HepaRG cells, and zebrafish larvae. frontiersin.orgresearchgate.netnih.gov

Zebrafish, in particular, have emerged as a valuable model organism as they share many physiological and histological characteristics with mammals, and several of their CYP enzymes have direct human orthologs. frontiersin.orgnih.gov A comparative study evaluated the metabolism of 3,4-DMA-NBOMe and other new psychoactive substances (NPS) in zebrafish larvae, HepaRG cells, and pHLS9 incubations. nih.gov The results showed that zebrafish larvae experiments aligned well with available human data for related compounds. nih.gov This suggests that the zebrafish model can be a promising preclinical surrogate for studying human hepatic metabolism of NPS. researchgate.netnih.gov

Similarly, analysis of rat urine has been instrumental in identifying the in vivo metabolites of 3,4-DMA-NBOMe, confirming that the metabolic pathways observed in vitro are relevant to living organisms. frontiersin.orguni-saarland.de

Table 2: Comparison of Preclinical Models for 3,4-DMA-NBOMe Metabolism Studies
Preclinical ModelModel TypeKey Findings/ApplicationSource(s)
RatIn vivoUsed to identify metabolites in urine, confirming extensive in vivo metabolism. frontiersin.orguni-saarland.de
Zebrafish LarvaeIn vivoProposed as a suitable preclinical surrogate for human hepatic metabolism; provides a comprehensive spectrum of metabolites. researchgate.netnih.govnih.gov
Pooled Human Liver S9 (pHLS9)In vitroStandard model for initial metabolic screening; contains both microsomal (Phase I) and cytosolic (Phase II) enzymes. frontiersin.orgresearchgate.netnih.gov
HepaRG CellsIn vitroA human hepatoma cell line that can differentiate into hepatocyte-like cells; generates a wide range of metabolites. researchgate.netnih.govnih.gov

Metabolic Stability Assessments in Biological Matrices (in vitro)

Metabolic stability assays are crucial in vitro tools used early in drug discovery to predict how quickly a compound will be metabolized in vivo. srce.hr These tests typically involve incubating the compound with a biological matrix containing metabolic enzymes, such as liver microsomes or hepatocytes, and measuring the rate of its disappearance over time. srce.hr

Advanced Analytical Strategies for Detection and Quantification in Research

Chromatographic Methodologies for Identification and Quantification

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of 3,4-DMA-NBOMe and related synthetic compounds. mmu.ac.uknih.gov These methods offer high sensitivity and specificity, which are essential for distinguishing the target analyte from complex sample matrices and structurally similar compounds. nih.gov

Liquid chromatography paired with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS/MS) is a preferred technique for the analysis of NBOMe compounds. mmu.ac.ukwvu.edu These methods are particularly suitable for identifying and quantifying low concentrations of these substances in biological samples. frontierspartnerships.org

One research application utilized a nano-liquid chromatography coupled to high-resolution tandem mass spectrometry (nanoLC-HRMS/MS) approach to identify the phase I and II metabolites of 3,4-DMA-NBOMe. nih.gov This study successfully identified 38 metabolites in rat urine and incubation mixtures with pooled human liver S9 fraction, demonstrating the extensive metabolism of the parent compound, primarily through O-demethylation and conjugation with glucuronic acid. nih.gov The high sensitivity of this nanoLC system was found to be comparable to conventional ultra-high performance liquid chromatography (UHPLC)-HRMS/MS. nih.gov The analysis of fragmentation patterns under electrospray ionization conditions using high-resolution mass spectrometry is crucial for differentiating new-type phenethylamine (B48288) derivatives like 3,4-DMA-NBOMe. caymanchem.com

TechniqueApplicationKey FindingsSource
nanoLC-HRMS/MSMetabolite identification in rat urine and human liver S9 fractionIdentified 38 metabolites; major metabolic pathways are O-demethylation and glucuronidation. nih.gov
LC-MS/MSGeneral quantification of synthetic hallucinogensEnables sensitive and reproducible detection and quantification in various samples. nih.govnih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful and sensitive method routinely used for the qualitative and quantitative assessment of phenethylamines, including NBOMe compounds. wvu.eduumich.edu Analytical characterization of 3,4-DMA-NBOMe has been successfully performed using GC-MS. researchgate.net

For analysis, samples, such as those from urine, may require an extraction and derivatization process. umich.edu For instance, a common procedure involves liquid-liquid extraction followed by derivatization with an agent like pentafluoropropionic anhydride (B1165640) (PFPA) to improve the chromatographic properties of the analyte. umich.edu GC-MS methods are valuable for identifying NBOMe compounds in urine, often by detecting their metabolites, as the parent compounds are extensively metabolized. nih.govumich.edu The retention indices measured by GC can also be a useful tool for differentiating between various NBOMe positional isomers. wvu.edu

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of novel synthetic compounds like 3,4-DMA-NBOMe. Researchers rely on a combination of methods to obtain a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy are used to determine the precise structure of the molecule. Detailed analyses, including two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), provide data on the chemical shifts and couplings of each atom, allowing for the complete assignment of the molecular structure of 3,4-DMA-NBOMe. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in the molecule. The analysis of 3,4-DMA-NBOMe using this technique helps to confirm the presence of key structural features. researchgate.net

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement of the parent ion and its fragments. This accuracy is critical for determining the elemental composition of the molecule and confirming its identity, as has been done for 3,4-DMA-NBOMe and its related compounds. caymanchem.comresearchgate.net The fragmentation patterns observed in MS/MS experiments are essential for structural elucidation and for developing targeted screening methods. nih.gov

Spectroscopic TechniquePurpose in 3,4-DMA-NBOMe AnalysisSource
NMR (¹H, ¹³C, 2D)Unambiguous structural determination and assignment of atoms. researchgate.net
IR SpectroscopyIdentification of molecular functional groups. researchgate.net
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement for elemental composition and structural confirmation. caymanchem.comresearchgate.net

Electrochemical and Immunochemical Detection Principles (Research Applications)

In addition to chromatographic and spectroscopic methods, there is growing research interest in alternative detection principles for NBOMe compounds.

Electrochemical Detection : Electrochemical methods offer a promising avenue for the rapid and sensitive detection of NBOMe compounds. researchgate.netmdpi.com Techniques such as square wave voltammetry (SWV) and differential pulse voltammetry (DPV) have been explored for the analysis of various NBOMe derivatives. mmu.ac.uk These methods are based on the electrochemical oxidation of the NBOMe molecule at the surface of a working electrode, such as a glassy carbon or boron-doped diamond electrode. mmu.ac.ukresearchgate.net Research has shown that integrating colorimetric tests with electrochemical detection can enhance selectivity and allow for the differentiation between NBOMes and other classes of hallucinogens. nih.gov While these methods show potential for on-site screening, they can have limitations in quantifying NBOMes individually in complex mixtures. mmu.ac.uk

Immunochemical Detection : Standard immunochemical screening tests commonly used for drugs of abuse often lack the specificity to differentiate between various amphetamine derivatives and may not reliably detect designer compounds like 3,4-DMA-NBOMe. nih.govumich.edu This necessitates the use of more specific, confirmatory methods like GC-MS or LC-MS/MS for unambiguous identification. nih.gov

Validation Parameters for Quantitative Analytical Methods

Linearity : This establishes the concentration range over which the instrument's response is directly proportional to the analyte concentration. nih.gov

Limit of Detection (LOD) : The lowest concentration of the analyte that can be reliably detected and distinguished from background noise. unodc.orgjfda-online.com

Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be measured with an acceptable level of precision and accuracy. researchgate.netjfda-online.com

Accuracy : The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. researchgate.net

Precision : The degree of agreement among repeated measurements, typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV) for intra-day (repeatability) and inter-day (intermediate precision) analyses. nih.govfip.org

Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of other components, such as metabolites, impurities, or matrix components. unodc.org

Validation ParameterDescriptionImportance
LinearityDemonstrates a proportional response to concentration.Ensures accurate quantification across a defined range.
Limit of Detection (LOD)The lowest detectable concentration.Defines the sensitivity threshold of the method for detection.
Limit of Quantification (LOQ)The lowest quantifiable concentration with acceptable precision/accuracy.Defines the lower limit for reliable quantitative measurements.
AccuracyCloseness of the measured result to the true value.Ensures the data reflects the actual concentration.
PrecisionReproducibility of the measurement.Ensures the method provides consistent results.
SpecificityAbility to measure only the target analyte.Prevents interference from other substances leading to false results.

Application of Analytical Methods in Preclinical Biological Samples

The validated analytical methods are applied to various preclinical biological samples to study the pharmacokinetics and metabolism of 3,4-DMA-NBOMe. The choice of matrix and method depends on the research question.

Urine : Urine is a common matrix for identifying metabolites, as many compounds are excreted in this form. Studies have used nanoLC-HRMS/MS to successfully identify a large number of 3,4-DMA-NBOMe metabolites in rat urine, providing crucial insights into its metabolic fate. nih.gov

Blood/Plasma : Blood or plasma samples are essential for determining the concentration of the parent drug and its metabolites in circulation over time. researchgate.net The low concentrations expected for potent NBOMe compounds necessitate highly sensitive methods like LC-MS/MS for accurate quantification in these matrices. frontierspartnerships.org

In Vitro Models : Preclinical research often employs in vitro systems, such as human liver microsomes or S9 fractions, to simulate metabolism. The analysis of these incubation mixtures helps in identifying the metabolic pathways of a compound before advancing to in vivo studies. nih.gov For 3,4-DMA-NBOMe, analysis of human liver S9 incubations confirmed its extensive metabolism. nih.gov

The application of these advanced analytical techniques in preclinical samples is fundamental to understanding the disposition of 3,4-DMA-NBOMe in a biological system. nih.gov

Development of Certified Reference Materials and Analytical Standards

The accurate and reliable identification and quantification of 3,4-DMA-NBOMe in forensic and research laboratories are fundamentally reliant on the availability of high-quality, well-characterized certified reference materials (CRMs) and analytical standards. wikipedia.orgresearchgate.net These materials serve as a crucial benchmark for validating analytical methods and ensuring the metrological traceability of measurement results. wikipedia.org The proliferation of new psychoactive substances (NPS), including the NBOMe series, presents significant challenges to traditional timelines for the production and certification of these essential standards. nih.govresearchgate.net

The process of developing a CRM for a compound like 3,4-DMA-NBOMe is a rigorous undertaking that involves several key stages, including synthesis, purification, characterization, and the assignment of a certified property value with an associated uncertainty. researchgate.netnih.gov

Synthesis and Purification: The initial step involves the chemical synthesis of the target compound. For NBOMe derivatives, this often involves a multi-step process. For instance, the synthesis of related amphetamine derivatives has been achieved in two steps from precursors like safrole and estragole. nih.govresearchgate.net Following synthesis, the crude product undergoes extensive purification using techniques such as chromatography and recrystallization to isolate the compound of interest and remove impurities.

Characterization and Certification: Once purified, the candidate material undergoes comprehensive analytical characterization to confirm its identity and determine its purity. A variety of instrumental techniques are employed to provide orthogonal data, ensuring a high degree of confidence in the material's identity and purity. nih.gov This is particularly important for differentiating between positional isomers, which can be a significant challenge. nih.gov

Analytical techniques commonly used in the characterization of NPS reference materials include:

Mass Spectrometry (MS): Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are essential for confirming the molecular weight and fragmentation pattern of the compound. tijer.orgtechnologynetworks.com High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which aids in the identification of novel analogues without the need for certified reference materials. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure of the compound, providing definitive confirmation of its identity. researchgate.net

Spectroscopic Techniques: Other spectroscopic methods, such as infrared (IR) spectroscopy, provide additional information about the functional groups present in the molecule. researchgate.net

The certification process also involves homogeneity and stability studies. researchgate.netnih.gov Homogeneity testing ensures that the property of interest is uniform throughout the entire batch of the material. Stability studies are conducted to assess the material's integrity over time under specified storage and transport conditions, which is crucial for establishing a shelf life. wikipedia.orgresearchgate.net

The certified value, typically the purity of the compound, is assigned based on the data from multiple analytical methods. researchgate.net This value is accompanied by an uncertainty statement, which is critical for laboratories to properly assess the uncertainty of their own measurements. The availability of such well-characterized standards for 3,4-DMA-NBOMe and other NPS is vital for the forensic and research communities to produce reliable and defensible analytical data. researchgate.netnih.govresearchgate.net Commercial suppliers play a key role in making these certified reference standards available to laboratories. clpmag.comoup.com

Below are interactive tables detailing the analytical techniques used for characterization and a list of the compound names mentioned in this article.

Table 1: Analytical Techniques for Characterization of NPS Reference Materials

Analytical TechniquePurposeKey Information Provided
Gas Chromatography-Mass Spectrometry (GC-MS)Identification and Purity AssessmentProvides retention time and a mass spectrum that can be compared to library data for identification.
Liquid Chromatography-Mass Spectrometry (LC-MS)Identification and QuantificationSeparates components of a mixture and provides mass-to-charge ratio for identification and quantification.
High-Resolution Mass Spectrometry (HRMS)Structural ElucidationDetermines the accurate mass and elemental composition of the molecule, aiding in the identification of unknown compounds. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyDefinitive Structure ConfirmationProvides detailed information about the chemical structure, including the connectivity of atoms. researchgate.net
Infrared (IR) SpectroscopyFunctional Group IdentificationIdentifies the presence of specific functional groups within the molecule. researchgate.net

Structure Activity Relationship Sar Studies of N Benzylphenethylamine Analogues

Influence of N-Benzyl Moiety Substitutions on Receptor Affinity and Efficacy

The addition of an N-benzyl group to a phenethylamine (B48288) core is a critical modification that dramatically enhances binding affinity and functional activity at the 5-HT₂A receptor compared to simpler N-alkyl substitutions (e.g., methyl, ethyl), which tend to diminish activity nih.gov. The nature and position of substituents on this N-benzyl ring are pivotal in modulating this effect.

Systematic studies have demonstrated that substitutions at the ortho or meta positions of the benzyl (B1604629) group generally enhance receptor affinity, whereas para-position substitutions tend to reduce it medchemexpress.com. Specifically, an ortho-substituent containing an oxygen atom, such as a methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) group, is strongly associated with the highest potency glpbio.com. The N-(2-methoxy)benzyl substitution, a defining feature of the NBOMe series, is particularly effective at increasing potency nih.gov. Further research has shown that N-(2-hydroxybenzyl) substituted compounds can exhibit even greater functional activity at the 5-HT₂A receptor nih.gov.

Virtual docking studies suggest a molecular basis for this enhancement, proposing that the N-benzyl moiety interacts with a specific amino acid residue, phenylalanine 339 (Phe339), within the 5-HT₂A receptor dntb.gov.ua. This additional binding interaction is believed to anchor the ligand more effectively in the receptor's orthosteric site, contributing to the observed increase in affinity and potency over their non-N-benzylated parent compounds.

It is important to note that a direct correlation between receptor affinity and functional efficacy is not always observed. For instance, the introduction of a large, lipophilic group on the N-benzyl moiety can improve binding affinity, but this does not consistently translate to increased functional activity, with the opposite trend sometimes occurring medchemexpress.com.

Table 1: Influence of N-Benzyl Substitution Position on 5-HT₂A Receptor Affinity
Substitution PositionGeneral Effect on AffinityOptimal Substituent Type
OrthoEnhances AffinityOxygen-containing groups (e.g., -OCH₃, -OH)
MetaEnhances AffinityLipophilic groups
ParaReduces AffinityN/A

Impact of Aromatic Ring Substitutions on Pharmacological Activity (e.g., Dimethoxy, Halogenation)

Substitutions on the phenethylamine aromatic ring are equally critical in determining the pharmacological activity of NBOMe analogues. The most potent and well-studied NBOMe compounds typically feature a 2,5-dimethoxy substitution pattern, often combined with a lipophilic halogen (e.g., iodine, bromine, chlorine) at the 4-position d-nb.info. This 2,4,5-trisubstitution pattern is a hallmark of high-affinity 5-HT₂A receptor agonists glpbio.com.

In contrast, 3,4-DMA-NBOMe possesses a 3,4-dimethoxy substitution pattern on its amphetamine core. This arrangement is isomeric to the more common 2,5-dimethoxy pattern but is associated with significantly different pharmacological properties. The parent compound, 3,4-dimethoxyamphetamine (3,4-DMA), exhibits a very low affinity for the 5-HT₂A receptor, with a reported Ki value of 43,300 nM wikipedia.org. This is orders of magnitude weaker than the parent compounds of the 25X-NBOMe series, such as 2C-I (2,5-dimethoxy-4-iodophenethylamine).

Stereochemical Considerations and Enantiomeric Activity

The structure of 3,4-DMA-NBOMe includes an α-methyl group on the ethylamine (B1201723) side chain, classifying it as an amphetamine analogue. This α-methyl group creates a chiral center, meaning the compound can exist as two distinct enantiomers: (R)-3,4-DMA-NBOMe and (S)-3,4-DMA-NBOMe caymanchem.com.

While specific pharmacological data for the individual enantiomers of 3,4-DMA-NBOMe have not been published, stereochemistry is a well-established determinant of activity in the amphetamine class nih.govnih.gov. For many amphetamine derivatives, the (S)-enantiomer is often more potent as a central nervous system stimulant, while the (R)-enantiomer may have different activity profiles or potencies. The enantiomers can also exhibit different rates of metabolism, leading to varied pharmacokinetics nih.gov.

Furthermore, the presence of the α-methyl group itself influences the structure-activity relationship. In comparison to their phenethylamine (des-α-methyl) counterparts, the addition of an α-methyl group to create an amphetamine analogue has been shown to reduce both binding affinity and efficacy at the 5-HT₂A receptor in some series of N-benzylphenethylamines glpbio.com. This suggests that the amphetamine-based scaffold of 3,4-DMA-NBOMe may confer lower 5-HT₂A receptor activity compared to a hypothetical phenethylamine equivalent (N-(2-methoxybenzyl)-3,4-dimethoxyphenethylamine).

Comparative SAR between 3,4-DMA-NBOMe and Other NBOMe Derivatives

Although direct pharmacological data for 3,4-DMA-NBOMe is scarce, a comparative analysis based on established SAR principles allows for inferences about its activity relative to more widely studied NBOMe derivatives, such as those in the 25X-NBOMe series (e.g., 25I-NBOMe, 25C-NBOMe).

Aromatic Ring Substitution: The primary structural difference lies in the substitution pattern on the phenethylamine ring. The 2,5-dimethoxy-4-halo pattern of the 25X-NBOMe series is optimal for high 5-HT₂A affinity d-nb.info. The 3,4-dimethoxy pattern of 3,4-DMA-NBOMe is known to result in significantly lower affinity in parent phenethylamines and amphetamines wikipedia.orgresearchgate.net.

α-Methyl Group: 3,4-DMA-NBOMe is an amphetamine analogue, whereas the most potent NBOMes like 25I-NBOMe are phenethylamines. The presence of the α-methyl group in related series has been shown to decrease 5-HT₂A affinity and efficacy glpbio.com.

Based on these two key structural differences, it is predicted that 3,4-DMA-NBOMe would have a substantially lower binding affinity and functional potency at the 5-HT₂A receptor compared to analogues like 25I-NBOMe. While the N-(2-methoxybenzyl) group provides a significant boost in affinity over the parent 3,4-DMA compound, this is unlikely to compensate fully for the suboptimal aromatic substitution pattern and the potential negative impact of the α-methyl group.

Table 2: Structural and Predicted Activity Comparison
CompoundPhenethylamine Ring SubstitutionSide ChainPredicted 5-HT₂A Receptor Potency
25I-NBOMe2,5-Dimethoxy-4-iodoPhenethylamineVery High
3,4-DMA-NBOMe3,4-DimethoxyAmphetamine (α-methyl)Low to Moderate

Relationship of NBOMe SAR to Parent Phenethylamine Structures

The defining characteristic of the NBOMe class is the dramatic increase in potency conferred by the N-benzyl substitution when compared to their parent phenethylamine structures (the "2C" series). This enhancement is a cornerstone of their SAR.

For example, 25I-NBOMe is reported to be 18 times more potent than its parent compound, 2C-I glpbio.com. Similarly, 25C-NBOMe is 26 times more potent than 2C-C glpbio.com. This substantial increase is attributed to the N-benzyl group providing an additional anchor point within the receptor, leading to higher affinity binding dntb.gov.ua.

This principle can be applied to 3,4-DMA-NBOMe and its parent compound, 3,4-DMA. As noted, 3,4-DMA has a very low affinity for the 5-HT₂A receptor (Ki = 43,300 nM) wikipedia.org. The addition of the N-(2-methoxybenzyl) group to form 3,4-DMA-NBOMe would be expected to increase this affinity significantly, likely by several orders of magnitude, consistent with the trend observed across the entire NBOMe class. However, because the starting affinity of the parent compound is so low, the final potency of 3,4-DMA-NBOMe is still predicted to be modest in comparison to NBOMe derivatives derived from more potent parent phenethylamines like 2C-I or 2C-B.

This relationship highlights a key SAR principle: while the N-benzyl moiety acts as a potent affinity-enhancing group, the foundational affinity is still heavily influenced by the substitution pattern on the core phenethylamine or amphetamine aromatic ring.

Computational Chemistry and Molecular Modeling Approaches

Ligand-Receptor Docking Simulations (e.g., 5-HT2A receptor models)

Ligand-receptor docking simulations are computational techniques used to predict the preferred orientation of a molecule when bound to a receptor. In the case of 3,4-DMA-NBOMe, docking studies are primarily focused on its interaction with the 5-HT2A receptor, which is believed to mediate its principal pharmacological effects.

These simulations utilize high-resolution crystal structures or homology models of the 5-HT2A receptor to predict the binding mode of 3,4-DMA-NBOMe within the receptor's active site. The N-(2-methoxybenzyl) group, a defining feature of the NBOMe class of compounds, is thought to play a critical role in the high affinity observed for the 5-HT2A receptor. Docking studies suggest that this moiety can form key interactions with specific amino acid residues in the receptor pocket.

Key interactions often identified in docking simulations of related N-benzylphenethylamines with the 5-HT2A receptor include:

Ionic Interaction: The protonated amine of the phenethylamine (B48288) core forms a crucial salt bridge with a conserved aspartate residue in transmembrane helix 3 (TMH3).

Aromatic Interactions: The dimethoxy-substituted phenyl ring of the phenethylamine core and the methoxybenzyl ring can engage in pi-pi stacking or hydrophobic interactions with aromatic residues within the binding pocket, such as tryptophan and phenylalanine residues in TMH3, TMH5, and TMH6.

Hydrogen Bonding: The methoxy (B1213986) groups on both aromatic rings have the potential to act as hydrogen bond acceptors, further stabilizing the ligand-receptor complex.

Table 1: Predicted Interactions of 3,4-DMA-NBOMe with Key 5-HT2A Receptor Residues (Hypothetical based on related compounds)

Interaction Type Potential Interacting Residue(s) Ligand Moiety Involved
Ionic Interaction Aspartic Acid (TMH3) Protonated Amine
Aromatic Stacking Phenylalanine, Tryptophan (TMH5, TMH6) Dimethoxyphenyl Ring & Methoxybenzyl Ring
Hydrogen Bonding Serine, Threonine (TMH5) Methoxy Groups
Hydrophobic Interactions Leucine, Valine (TMH3, TMH7) Ethylamine (B1201723) Chain & Benzyl (B1604629) Group

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. For 3,4-DMA-NBOMe and its analogs, QSAR studies can help to identify the key molecular features that contribute to their high affinity and efficacy at the 5-HT2A receptor.

While specific QSAR models exclusively for 3,4-DMA-NBOMe are not widely published, studies on broader sets of N-benzylphenethylamines have revealed important structural determinants for activity. These models typically use a range of molecular descriptors, including:

Electronic Descriptors: Parameters such as partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO) can describe the electronic properties of the molecule and its ability to engage in electrostatic interactions.

Steric Descriptors: Molecular weight, volume, and surface area are used to model the size and shape of the molecule, which are critical for fitting into the receptor's binding pocket.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, influencing the compound's ability to cross cell membranes and interact with hydrophobic regions of the receptor.

Topological Descriptors: These describe the connectivity of atoms within the molecule.

QSAR studies on related N-benzylphenethylamines have demonstrated that the nature and position of substituents on both the phenethylamine and benzyl rings significantly impact 5-HT2A receptor affinity and functional activity. For instance, the presence of the 2-methoxy group on the N-benzyl moiety is often found to be a critical factor for high potency.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its receptor over time. These simulations can reveal the stability of the binding pose predicted by docking, the conformational changes induced in the receptor upon ligand binding, and the role of solvent molecules in the binding process.

For 3,4-DMA-NBOMe, MD simulations of its complex with the 5-HT2A receptor can elucidate the mechanism of receptor activation. Key insights that can be gained from MD simulations include:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and receptor atoms over the simulation time, the stability of the predicted binding mode can be assessed.

Receptor Conformational Changes: Agonist binding is known to induce conformational changes in G-protein coupled receptors like the 5-HT2A receptor, leading to its activation. MD simulations can track these changes, such as the outward movement of transmembrane helices.

Interaction Lifetimes: The duration of specific interactions, such as hydrogen bonds and salt bridges, between the ligand and receptor can be quantified, providing a measure of their importance for binding.

While specific MD simulation data for 3,4-DMA-NBOMe is limited in the public domain, simulations of other potent 5-HT2A agonists have provided a general framework for understanding the activation mechanism of this receptor.

In Silico Prediction of Metabolic Fate and Biotransformation

In silico tools for predicting drug metabolism have become increasingly valuable for understanding the biotransformation of new psychoactive substances. These tools use various approaches, including rule-based systems, expert systems, and machine learning models, to predict the likely metabolites of a compound.

For 3,4-DMA-NBOMe, these predictive models can identify potential sites of metabolism on the molecule and the types of enzymatic reactions that are likely to occur. Common metabolic pathways predicted for N-benzylphenethylamines include:

O-demethylation: Removal of methyl groups from the methoxy substituents on both the phenethylamine and benzyl rings.

N-dealkylation: Cleavage of the N-benzyl group to yield 3,4-dimethoxyamphetamine.

Hydroxylation: Addition of a hydroxyl group to the aromatic rings or the alkyl side chain.

Phase II Conjugation: Glucuronidation or sulfation of the hydroxylated metabolites.

Table 2: Predicted Phase I Metabolites of 3,4-DMA-NBOMe

Metabolic Reaction Predicted Metabolite Structure
O-demethylation Hydroxylated derivatives at various positions of the methoxy groups
N-dealkylation 3,4-Dimethoxyamphetamine
Aromatic Hydroxylation Hydroxylated derivatives on the phenyl or benzyl rings
Aliphatic Hydroxylation Hydroxylation of the ethylamine side chain

These in silico predictions can guide analytical methods for the detection of 3,4-DMA-NBOMe and its metabolites in biological samples.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like 3,4-DMA-NBOMe, understanding its conformational preferences is crucial for determining its bioactive conformation – the specific shape it adopts when binding to its receptor.

Computational methods can be used to explore the conformational space of 3,4-DMA-NBOMe and to calculate the relative energies of different conformers. This information can be used to construct an energy landscape map, which illustrates the energetically favorable conformations of the molecule.

The bioactive conformation of N-benzylphenethylamines is thought to be a key determinant of their high affinity for the 5-HT2A receptor. Conformational analysis can help to identify low-energy conformers that are geometrically compatible with the binding pocket of the receptor. The flexibility of the N-benzyl group and the ethylamine side chain allows the molecule to adopt a range of conformations, and identifying the most stable and likely binding conformations is a key goal of these computational studies.

Preclinical Neurobiological Investigations of the Mechanism of Action of 3,4-DMA-NBOMe (hydrochloride)

Forensic Chemistry and Analytical Toxicology Research

Methodological Advances for Detection in Forensic Specimens

The accurate identification of 3,4-DMA-NBOMe in seized materials and biological samples relies on advanced analytical instrumentation. Due to the complexity of forensic samples, which may contain cutting agents, impurities, or metabolites, a combination of techniques is often employed.

Initial presumptive tests, such as colorimetric spot tests, may be used in the field, but they lack the specificity to distinguish between different NBOMe compounds or other classes of phenethylamines uts.edu.au. Therefore, confirmatory analysis in a laboratory setting is essential.

Key analytical techniques that have been applied to the characterization of 3,4-DMA-NBOMe and related compounds include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique in forensic drug analysis. For 3,4-DMA-NBOMe, GC-MS analysis provides characteristic retention times and mass spectra. The electron ionization (EI) mass spectrum of 3,4-DMA-NBOMe shows specific fragmentation patterns that aid in its identification researchgate.net. However, some NBOMe compounds can degrade under the high temperatures used in GC analysis, potentially leading to misidentification nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly with tandem mass spectrometry (LC-MS/MS), this technique has become indispensable for the analysis of NPS sciex.com. It is well-suited for non-volatile and thermally labile compounds like 3,4-DMA-NBOMe and its metabolites mantacc.com. LC-MS/MS offers high sensitivity and selectivity, allowing for detection in complex matrices such as blood and urine nih.govresearchgate.netnih.gov.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the structural elucidation of new substances researchgate.net. These methods provide detailed information about the molecule's chemical structure, which is crucial when no certified reference material is available. In a 2016 study, researchers presented detailed mass spectrometric, infrared spectroscopic, and nuclear magnetic resonance spectroscopic data for 3,4-DMA-NBOMe, providing a critical reference for forensic chemists researchgate.net.

Below is a table summarizing the analytical data presented for the characterization of 3,4-DMA-NBOMe.

Analytical TechniqueKey Findings for 3,4-DMA-NBOMeSource
GC-MS (EI) Provides a characteristic mass spectrum with specific fragment ions for identification. researchgate.net
IR Spectroscopy Generates a unique infrared spectrum corresponding to the compound's functional groups and overall structure. researchgate.net
NMR Spectroscopy 1H and 13C NMR data confirm the precise arrangement of atoms, providing unambiguous structural confirmation. researchgate.net

These advanced methods are crucial for differentiating 3,4-DMA-NBOMe from its numerous structural isomers and other NBOMe derivatives, ensuring accurate forensic analysis researchgate.net.

Monitoring and Prevalence Trends of 3,4-DMA-NBOMe (hydrochloride) in Seized Materials

Tracking the prevalence of specific NPS like 3,4-DMA-NBOMe is challenging due to the dynamic and clandestine nature of the illicit drug market. Data on its prevalence is limited compared to more well-known NBOMe compounds such as 25I-NBOMe.

However, forensic case reports and seizure data from law enforcement and customs agencies provide valuable snapshots of its emergence. For instance, 3,4-DMA-NBOMe was identified along with three other N-(ortho-methoxybenzyl)amines in a seizure by German custom authorities, marking its first detection in the country researchgate.net. Such reports are vital for early warning systems, alerting authorities to new substances entering the regional drug supply.

The monitoring of NPS relies on:

Forensic Laboratory Networks: Collaboration between local, national, and international forensic laboratories allows for the sharing of data on newly identified substances.

Systematic Seizure Analysis: Programs that analyze representative samples of seized drug materials can identify trends in the market, including the rise and fall in the popularity of specific compounds nih.gov.

Wastewater Epidemiology: While not specific to seized materials, this technique can provide population-level data on the consumption of various drugs, including NPS, by analyzing municipal wastewater.

Development of Comprehensive Forensic Analytical Panels for NPS

Given the vast and ever-expanding number of NPS, forensic laboratories have moved towards the development of comprehensive analytical panels rather than single-analyte tests nih.govresearchgate.net. These panels are designed to screen for and identify hundreds of different substances in a single analysis, improving efficiency and the capacity to detect unexpected drugs caymanchem.comsciex.com.

3,4-DMA-NBOMe is a candidate for inclusion in such panels, particularly those targeting phenethylamines or broad-spectrum NPS screens. The development of these panels involves:

Method Validation: Ensuring the analytical method is sensitive, specific, accurate, and reliable for all included compounds, including 3,4-DMA-NBOMe researchgate.net.

Use of LC-MS/MS and High-Resolution MS (HRMS): These platforms are favored for comprehensive panels due to their ability to detect a wide range of compounds with high confidence sciex.comsciex.com. HRMS, in particular, allows for retrospective data analysis, meaning that data collected from a sample can be re-examined later for substances that were not originally targeted sciex.com.

Spectral Libraries: The creation and maintenance of extensive mass spectral libraries are crucial for the rapid and accurate identification of compounds detected by the screening panels sciex.com. The publication of analytical data for 3,4-DMA-NBOMe contributes to the expansion of these critical forensic resources researchgate.net.

Quest Diagnostics, for example, performs NPS testing using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and updates its tested drug list based on surveillance data from multiple sources questdiagnostics.com. This approach allows for the detection of an NPS to be included in panels that screen for multiple NPS classes questdiagnostics.com.

The inclusion of compounds like 3,4-DMA-NBOMe in these comprehensive panels is essential for keeping pace with the evolving drug landscape and ensuring that forensic toxicology screens remain relevant nih.gov.

Metabolite Profiling as Biomarkers in Forensic Toxicology Research

When a drug is consumed, the body metabolizes it into various other compounds called metabolites. In forensic toxicology, detecting these metabolites in biological samples like urine or blood can provide definitive proof of drug ingestion, even after the parent drug has been eliminated from the body nih.gov.

Specific metabolism studies for 3,4-DMA-NBOMe are not extensively documented in the scientific literature. However, based on its structure as a hybrid of amphetamine and phenethylamine (B48288), its metabolic pathways can be predicted by looking at related compounds caymanchem.comglpbio.commedchemexpress.com.

Expected metabolic pathways for 3,4-DMA-NBOMe would likely include:

O-demethylation: Removal of one or more of the methoxy (B1213986) (-OCH3) groups.

N-dealkylation: Removal of the N-ortho-methoxybenzyl group.

Hydroxylation: Addition of a hydroxyl (-OH) group to the aromatic rings or alkyl chain.

Conjugation: Combination with endogenous substances like glucuronic acid to facilitate excretion.

Research into the metabolism of similar amphetamines, such as MDMA and 3,4-DMA, has identified key metabolites that serve as biomarkers of consumption nih.govnih.gov. For example, studies have identified CYP2D6 and CYP2B6 metabolites of MDMA in users' serum and urine nih.gov. Untargeted metabolomics, an approach that screens for thousands of small molecules in a biological sample, is a powerful tool for discovering novel drug metabolites that can serve as biomarkers nih.govnih.govnih.gov.

Identifying the unique metabolites of 3,4-DMA-NBOMe is a critical area for future research. Once identified, these metabolites can be incorporated into targeted toxicological assays, extending the window of detection and providing more robust evidence of exposure in clinical and forensic investigations nih.gov.

Future Directions and Research Gaps in Nbome Chemical Neuroscience

Elucidation of Novel Molecular Targets and Off-Target Interactions

A primary research gap is the comprehensive characterization of the molecular binding profile of the NBOMe series beyond their primary target. While their high affinity and potent agonism at the 5-HT2A receptor are well-established as central to their psychedelic effects, the full spectrum of their interactions with other receptors remains largely uncharted, particularly for less common analogues like 3,4-DMA-NBOMe. nih.govresearchgate.net

Research has indicated that NBOMe compounds also exhibit significant affinity for 5-HT2C receptors and, to a lesser extent, 5-HT2B receptors. frontiersin.orgnih.gov The potential for prolonged activation of 5-HT2B receptors is a concern, as this has been associated with cardiac valvulopathy. nih.gov Furthermore, studies have identified off-target activities that could contribute to their complex pharmacological and toxicological profiles. For instance, some NBOMes have been shown to interact with the µ-opioid receptor (MOR) at high concentrations, an interaction that can be blocked by the antagonist naloxone. nih.govresearchgate.net Molecular docking studies suggest that compounds like 25I-NBOMe can occupy the same binding pocket as conventional opioids. nih.gov Additionally, interactions with adrenergic and histamine (B1213489) receptors have been noted. researchgate.nettandfonline.com

Future research must systematically screen analogues like 3,4-DMA-NBOMe against a wide panel of G-protein coupled receptors (GPCRs), ion channels, and transporters. This will help elucidate the molecular mechanisms behind their full range of biological effects and identify potential liabilities or novel therapeutic opportunities. Understanding these off-target interactions is crucial for interpreting in vivo data and for the rational design of more selective chemical probes.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected NBOMe Compounds

Compound 5-HT2A 5-HT2C µ-Opioid Receptor (MOR) Activity
25C-NBOMe 0.44 1.3 Low
25I-NBOMe 0.087 0.62 Low, observed at high concentrations
25B-NBOMe 0.19 6.0 Not extensively studied
3,4-DMA-NBOMe Data Not Available Data Not Available Data Not Available

Data is compiled from multiple sources for comparison; specific values can vary based on assay conditions. The activity at MOR is described qualitatively as it was observed in functional assays rather than binding affinity studies. researchgate.netnih.govnih.gov

Deeper Characterization of Less Understood Metabolic Pathways

The metabolism of NBOMe compounds is complex and not fully understood, representing a significant knowledge gap. In vitro studies using human liver microsomes and in vivo animal models for common analogues like 25I-NBOMe and 25C-NBOMe have identified several key phase I metabolic pathways. nih.govnih.gov The most common biotransformations include O-demethylation at the methoxy (B1213986) groups on both the phenethylamine (B48288) and N-benzyl rings, as well as hydroxylation at various positions. nih.govoup.com These initial steps are often followed by phase II conjugation, primarily with glucuronic acid, to facilitate excretion. acs.org

Future work should focus on:

Performing in vitro metabolic stability assays for a wider range of analogues to predict their clearance.

Identifying the specific cytochrome P450 (CYP) enzymes responsible for their metabolism to predict drug-drug interactions.

Characterizing the full metabolic profile of less-studied compounds like 3,4-DMA-NBOMe to identify all major and minor metabolites.

Synthesizing and pharmacologically testing major metabolites to determine if they retain activity at the 5-HT2A receptor or other targets.

Table 2: Common Metabolic Transformations of NBOMe Compounds

Metabolic Reaction Description
O-Demethylation Removal of a methyl group from one of the methoxy substituents on either aromatic ring. This is a primary route of metabolism. acs.org
Hydroxylation Addition of a hydroxyl (-OH) group, often occurring on the N-benzyl ring or alkyl chains. nih.gov
O-Di-demethylation Sequential removal of two methyl groups from different methoxy substituents. nih.gov
Glucuronidation A phase II conjugation reaction where glucuronic acid is attached to a hydroxyl group (from hydroxylation or demethylation) to increase water solubility for excretion. acs.org

Advanced In Vivo Preclinical Neuroimaging Techniques for Mechanistic Insights

Preclinical neuroimaging techniques, such as positron emission tomography (PET) and pharmacological magnetic resonance imaging (phMRI), offer powerful, non-invasive methods to study the neuropharmacology of NBOMe compounds in the living brain. nih.gov Several NBOMe derivatives have been successfully radiolabeled and used as PET ligands to map the distribution and occupancy of 5-HT2A receptors. frontiersin.org For example, [11C]Cimbi-36, an analogue of 25B-NBOMe, is a well-established PET tracer used in both preclinical and human studies to investigate 5-HT2A receptor dynamics. nih.govacs.orgacs.org

These techniques allow researchers to:

Determine the in vivo relationship between administered dose, plasma concentration, and brain receptor occupancy.

Assess the competition of unlabeled drugs with the radioligand to measure their binding affinity in a physiological setting.

Use phMRI to measure downstream effects of receptor activation, such as changes in cerebral blood volume (CBV), providing a surrogate for neural activity. nih.gov

A significant research gap is the application of these advanced imaging techniques to a broader range of NBOMe structures, including 3,4-DMA-NBOMe. Such studies would provide crucial insights into how subtle structural modifications influence blood-brain barrier penetration, regional brain distribution, and in vivo receptor binding kinetics. Furthermore, simultaneous PET/phMRI studies could correlate receptor occupancy with downstream hemodynamic responses, helping to deconstruct the complex relationship between receptor binding and whole-brain effects. nih.gov It is also critical to consider that potent 5-HT2A agonists can alter neurovascular coupling, a factor that must be accounted for when interpreting hemodynamic-based imaging data. biorxiv.org

Development of Highly Selective Pharmacological Probes and Research Tools

The high potency and selectivity of certain NBOMe compounds for the 5-HT2A receptor make them excellent starting points for the development of highly selective pharmacological probes. nih.gov An ideal research tool should possess high affinity for its target, high selectivity over other receptors, and appropriate physicochemical properties for either in vitro or in vivo applications. columbia.edu Within the NBOMe class, compounds like 25CN-NBOH have emerged as some of the most selective 5-HT2A receptor agonists developed to date, providing researchers with tools to isolate the effects of 5-HT2A activation from the confounding influence of other receptors. nih.gov

Future research should focus on a systematic exploration of the NBOMe scaffold to create a new generation of research tools. Key goals include:

Enhanced Selectivity: Designing analogues with even greater selectivity for 5-HT2A over 5-HT2C and other off-targets.

Biased Agonism: Developing ligands that selectively activate specific downstream signaling pathways (e.g., Gq/11 vs. β-arrestin), which would be invaluable for dissecting the functional consequences of 5-HT2A signaling.

Fluorescent and Photoaffinity Labels: Incorporating fluorescent tags or photoreactive groups into the NBOMe structure to create probes for receptor visualization and ligand-binding site mapping.

The uncharacterized pharmacology of analogues like 3,4-DMA-NBOMe highlights a vast, unexplored chemical space. Synthesizing and screening such compounds could yield novel probes with unique pharmacological properties that are currently unavailable.

Integration of Multi-Omics Data to Understand Cellular and Systemic Responses

A major gap in NBOMe research is the lack of a systems-level understanding of their biological effects. While studies have focused on receptor interactions and acute neurochemical changes, the broader impact on gene expression, protein networks, and metabolic pathways is unknown. Multi-omics approaches—integrating genomics, transcriptomics, proteomics, and metabolomics—offer a powerful, unbiased strategy to map the cellular and systemic responses to NBOMe exposure.

Preclinical studies have indicated that some NBOMes may possess neurotoxic properties, causing DNA damage and glial cell death at certain concentrations. nih.govresearchgate.net Multi-omics could help elucidate the mechanisms behind these observations. For example:

Transcriptomics (RNA-Seq): Could identify genes and signaling pathways that are up- or down-regulated in brain regions following acute or repeated administration of a compound like 3,4-DMA-NBOMe. This could reveal effects on neuroplasticity, inflammation, or cellular stress responses.

Proteomics: Could quantify changes in the levels of thousands of proteins, providing insight into altered cellular functions and identifying potential biomarkers of exposure or toxicity.

Metabolomics: Could analyze changes in endogenous small-molecule metabolites in the brain and periphery, offering a functional readout of the systemic physiological state after drug exposure.

Applying these high-throughput techniques to NBOMe compounds is a critical future direction that would move the field beyond single-target pharmacology toward a holistic understanding of their neurobiological impact.

Design of New N-Benzylphenethylamine Analogues with Modified Pharmacological Profiles

The N-benzylphenethylamine scaffold is highly modular, lending itself to the systematic design of new analogues with tailored pharmacological properties. Structure-activity relationship (SAR) studies have already provided key insights into how molecular modifications influence receptor affinity and functional activity. acs.orgnih.gov

Key SAR findings for the NBOMe class include:

N-Benzyl Group: The addition of an N-benzyl moiety, particularly with a 2-methoxy substituent, dramatically increases affinity for the 5-HT2A receptor compared to the parent 2C-X phenethylamines. nih.goveuropeanreview.org

Phenethylamine Ring Substituents: The nature and position of substituents on the phenethylamine ring are critical. Lipophilic groups at the 4-position (e.g., iodo, bromo) generally confer high potency. europeanreview.org

N-Benzyl Ring Substituents: Modifications on the N-benzyl ring can fine-tune selectivity and potency. For example, replacing the 2-methoxy group with a 2-hydroxy group can increase functional potency at the 5-HT2A receptor. nih.gov

A significant research gap lies in the exploration of less conventional substitution patterns. The vast majority of research has focused on 2,5-dimethoxy-substituted phenethylamines. The pharmacology of analogues with other patterns, such as the 3,4-dimethyl substitution of 3,4-DMA-NBOMe, is completely unexplored. Future synthetic efforts should be directed at creating and testing these novel analogues to map new areas of chemical space. The goal would be to design compounds with specifically modified profiles, such as reduced 5-HT2C activity to improve selectivity, altered metabolic stability, or biased agonism at the 5-HT2A receptor. acs.orgresearchgate.net This research could lead to the development of safer, more selective compounds for therapeutic or research applications.

Q & A

Q. What analytical methods are recommended for structural confirmation of 3,4-DMA-NBOMe (hydrochloride) in experimental samples?

  • Methodology : Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight determination (e.g., observed m/z for C₁₉H₂₄ClNO₃), nuclear magnetic resonance (NMR) spectroscopy for substituent positioning (e.g., methoxy and benzyl groups), and UV/Vis spectroscopy to confirm λmax values (e.g., 218–289 nm for NBOMe derivatives) . Cross-reference with certified reference materials (CRMs) for validation .

Q. How can researchers mitigate inconsistencies in reported receptor binding affinities of 3,4-DMA-NBOMe?

  • Methodology : Standardize assay conditions (e.g., radioligand competition binding assays at 5-HT₂A receptors) using consistent cell lines (e.g., HEK-293 transfected with human receptors) and control compounds (e.g., 25B-NBOMe as a comparator). Replicate studies with multiple batches to account for purity variations (>98% by HPLC) .

Q. What in vitro models are suitable for studying the metabolic pathways of 3,4-DMA-NBOMe?

  • Methodology : Use pooled human liver S9 fractions or HepaRG cells to simulate Phase I/II metabolism. Monitor metabolites via LC-MS/MS, focusing on demethylation products (e.g., 4-hydroxy-3-methoxy derivatives) and glucuronide conjugates, as observed in structurally related NBOMe compounds .

Advanced Research Questions

Q. How can researchers resolve conflicting data on the cytotoxicity of 3,4-DMA-NBOMe in neuronal cell lines?

  • Methodology : Conduct dose-response studies (e.g., 1–100 µM) across multiple cell lines (e.g., SH-SY5Y, PC12) with standardized viability assays (MTT, LDH). Control for batch-to-batch variability by verifying compound purity (COA) and solubility (e.g., in methanol or DMSO) . Include positive controls like MDMA to contextualize toxicity thresholds .

Q. What strategies are effective for identifying novel metabolites of 3,4-DMA-NBOMe in forensic toxicology?

  • Methodology : Apply high-resolution tandem MS (HRMS/MS) with data-dependent acquisition (DDA) to fragment ions (e.g., m/z 319.9 for parent ion). Compare fragmentation patterns to libraries of NBOMe analogs (e.g., 4-EA-NBOMe) and synthesize suspected metabolites (e.g., O-demethylated derivatives) for confirmation .

Q. How should researchers design studies to evaluate the stereochemical effects of 3,4-DMA-NBOMe on receptor activation?

  • Methodology : Synthesize enantiomerically pure isomers via chiral chromatography and test their activity in calcium flux assays (e.g., FLIPR®) using 5-HT₂A-expressing cells. Compare EC₅₀ values and bias signaling pathways (Gq vs. β-arrestin) to assess stereoselectivity .

Methodological Considerations

Q. What quality control measures are critical for ensuring reproducibility in 3,4-DMA-NBOMe studies?

  • Methodology :
  • Purity : Verify via HPLC-UV (≥98%) and COA documentation .
  • Stability : Store at -20°C in amber vials to prevent degradation; monitor batch-specific stability data (≥5 years for crystalline solids) .
  • Solubility : Pre-dissolve in methanol (1.0 mg/mL free base) for consistent dosing .

Q. How can conflicting pharmacokinetic data between animal models and human hepatocytes be addressed?

  • Methodology : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences. Validate with microdosing studies in zebrafish larvae (e.g., LC₅₀ assays) and humanized liver mouse models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-DMA-NBOMe (hydrochloride)
Reactant of Route 2
Reactant of Route 2
3,4-DMA-NBOMe (hydrochloride)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.